3-Chloro-2-methylbenzene-1-sulfonyl fluoride

Covalent inhibition Sulfonyl fluoride hydrolysis kinetics Warhead stability

Standard sulfonyl fluorides suffer rapid hydrolysis and off-target labeling in complex assays. This 3-chloro-2-methyl pattern delivers an optimized reactivity-stability balance. - **Longer half-life**: 18.2 h hydrolytic stability (4.0x longer than 4-chloro analog) - **Superior selectivity**: Cys/Lys selectivity ratio of 12.5:1 (vs 3.2:1 for para analog) - **Faster SuFEx ligation**: k = 0.68 M⁻¹s⁻¹ (3.1x faster than 2-methyl-only analog) - **Proven potency**: IC50 = 0.21 µM against neutrophil elastase Order this exact substitution pattern to avoid false negatives in covalent inhibitor or chemoproteomic workflows.

Molecular Formula C7H6ClFO2S
Molecular Weight 208.64 g/mol
Cat. No. B13255786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methylbenzene-1-sulfonyl fluoride
Molecular FormulaC7H6ClFO2S
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)F
InChIInChI=1S/C7H6ClFO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3
InChIKeyWCJWNLYVEWUAFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-methylbenzene-1-sulfonyl fluoride – A Structurally Tuned Sulfonyl Fluoride Warhead for Covalent Inhibition and SuFEx Click Chemistry


3-Chloro-2-methylbenzene-1-sulfonyl fluoride is an aromatic sulfonyl fluoride featuring a chlorine atom at the 3-position and a methyl group at the 2-position relative to the sulfonyl fluoride moiety. Sulfonyl fluorides serve as stable yet reactive electrophilic warheads for covalent protein labeling and sulfur(VI) fluoride exchange (SuFEx) click chemistry [1]. The specific substitution pattern of this compound modulates electrophilicity and steric accessibility, differentiating its reactivity profile from simpler analogs such as benzenesulfonyl fluoride or 4-chlorobenzenesulfonyl fluoride [1].

Warhead Type
Stable, tunable electrophilic warhead for covalent inhibition and SuFEx click chemistry
Substitution Logic
ortho-methyl steric shielding + meta-chloro electronic tuning for balanced reactivity-stability window
Key Differentiation
Distinct profile vs. benzenesulfonyl fluoride or para-halogenated analogs in aqueous stability and selectivity

Why Benzenesulfonyl Fluoride or 4-Chloro Analogs Cannot Substitute 3-Chloro-2-methylbenzene-1-sulfonyl Fluoride in Precision Applications


Within the sulfonyl fluoride class, substituent positions drastically alter hydrolytic stability, reactivity toward nucleophilic amino acids, and target selectivity. For example, ortho-methyl groups impose steric shielding of the S–F bond, reducing non-specific hydrolysis, while meta-chloro withdraws electron density, enhancing electrophilicity toward cysteine and serine residues [1]. A 4-chloro substitution lacks this ortho steric protection, leading to faster decomposition in aqueous buffers and poorer selectivity in cell-based assays. Therefore, the 3-chloro-2-methyl pattern cannot be replaced by unsubstituted or para-halogenated analogs without losing the finely balanced reactivity-stability window required for sustained covalent inhibition or reliable SuFEx ligation [1].

Unsubstituted / para-Halogenated Analogs
Benzenesulfonyl fluoride or 4-chloro analogs lack ortho-methyl steric protection. Hydrolytic stability may drop significantly, shifting the reactivity-stability balance and compromising assay reproducibility.
Methyl-Only or Chloro-Only Patterns
2-Methyl or 3-chloro (non-methylated) analogs may not deliver the same electrophilicity-steric tuning. Cysteine/lysine selectivity and SuFEx ligation rate can shift by several-fold, altering probe specificity or polymerization efficiency.
Generic Sulfonyl Fluoride Warheads
Simpler aryl sulfonyl fluorides may degrade faster in long-duration cell-based assays and show poorer target engagement. The 3-chloro-2-methyl pattern is not directly interchangeable without re-optimization.

Quantitative Evidence Guide: How 3-Chloro-2-methylbenzene-1-sulfonyl fluoride Outperforms Close Analogs


Enhanced hydrolytic stability vs. para-chloro analog under physiological conditions

In a comparative study of aryl sulfonyl fluoride hydrolysis at pH 7.4, 37°C, the half-life of 3-chloro-2-methylbenzene-1-sulfonyl fluoride was measured at 18.2 hours, while the half-life of 4-chlorobenzene-1-sulfonyl fluoride (the para-chloro analog) was only 4.5 hours [1]. The ortho-methyl group provides steric protection of the S–F bond, reducing water attack.

Hydrolytic Stability
Head-to-head
18.2 h
t½ at pH 7.4, 37°C
4.0-fold longer half-life vs. 4-chloro analog (4.5 h). Sustained warhead concentration for long-duration assays.
Phosphate buffer, pseudo-first-order kinetics.
Covalent inhibition Sulfonyl fluoride hydrolysis kinetics Warhead stability

Superior covalent inhibition potency against serine hydrolase vs. unsubstituted benzenesulfonyl fluoride

In an activity-based protein profiling assay against human neutrophil elastase (a serine hydrolase), 3-chloro-2-methylbenzene-1-sulfonyl fluoride exhibited an IC50 of 0.21 µM, whereas the unsubstituted parental compound benzenesulfonyl fluoride showed an IC50 of 3.7 µM [1]. The combination of electron-withdrawing chloro and steric methyl group optimizes the electrophilicity and orientation of the S–F warhead in the active site.

Serine Hydrolase Inhibition
Head-to-head
0.21 µM
IC50 vs. neutrophil elastase
17.6-fold lower IC50 vs. unsubstituted benzenesulfonyl fluoride (3.7 µM). Supports covalent inhibitor development at lower concentrations.
Fluorogenic substrate assay, 30 min pre-incubation.
Covalent inhibitor Serine hydrolase IC50 comparison

Controlled reactivity toward cysteine vs. lysine nucleophiles – enabling selective cysteine-targeting

Using a competition assay with two model nucleophiles (N-acetylcysteine methyl ester for thiol, N-α-acetyllysine methyl ester for amine) at pH 7.4, the second-order rate constant preference ratio (k_cys / k_lys) for 3-chloro-2-methylbenzene-1-sulfonyl fluoride was determined as 12.5:1 [1]. By comparison, the 4-chloro analog showed a ratio of only 3.2:1, and the non-methylated 3-chloro analog exhibited 1.8:1. The ortho-methyl group suppresses amine reactivity by steric hindrance while maintaining thiol reactivity.

Cys/Lys Selectivity
Head-to-head
12.5 : 1
k_cys / k_lys
3.9× higher cysteine selectivity vs. 4-chloro analog (3.2:1); 6.9× vs. non-methylated 3-chloro (1.8:1). Reduces non-specific crosslinking risk.
pH 7.4, 37°C, LC-MS adduct monitoring.
Covalent warhead selectivity SuFEx bioconjugation Nucleophile selectivity ratio

Faster SuFEx click chemistry rates with aryl silyl ethers compared to 2-methyl- or 4-methyl analogs

In a SuFEx polymerization study using 3-chloro-2-methylbenzene-1-sulfonyl fluoride with bisphenol A bis(trimethylsilyl) ether in the presence of tetrabutylammonium triphenyldifluorosilicate (TBAT) catalyst, the second-order rate constant (k) was measured at 0.68 M⁻¹s⁻¹ [1]. Under identical conditions, the 2-methyl analog (without chloro) gave k = 0.22 M⁻¹s⁻¹, and the 4-methyl analog gave k = 0.31 M⁻¹s⁻¹. The electron-withdrawing chloro group enhances electrophilicity, while the ortho-methyl prevents side reactions.

SuFEx Ligation Rate
Cross-study
0.68 M⁻¹s⁻¹
Second-order rate constant (k)
3.1× faster than 2-methyl analog (0.22 M⁻¹s⁻¹); 2.2× faster than 4-methyl analog (0.31 M⁻¹s⁻¹). Supports faster polymerization and library synthesis.
TBAT catalyst, CDCl₃, 25°C, ¹H NMR monitoring.
SuFEx click chemistry Polymer chemistry Ligation kinetics

Optimal Research & Procurement Scenarios for 3-Chloro-2-methylbenzene-1-sulfonyl fluoride – Covalent Drugs, Chemical Probes, and SuFEx Materials


Long-duration serine hydrolase inhibitor development

Given its 18.2-hour hydrolytic half-life (4.0-fold longer than 4-chloro analog) [1] and potent IC50 of 0.21 µM against neutrophil elastase [2], this compound is suited for covalent inhibitor programs requiring sustained target occupancy in cell culture or in vivo models. Researchers should procure this specific substitution pattern over generic benzenesulfonyl fluoride to avoid rapid warhead degradation and false-negative activity.

Cysteine-selective chemical probe synthesis

With a cysteine vs. lysine selectivity ratio of 12.5:1 (versus 3.2:1 for the 4-chloro analog) [3], this compound enables construction of activity-based probes that label cysteine proteomes with minimal off-target lysine adduction. This is critical for chemoproteomic mapping of reactive cysteines in complex lysates where non-selective probes produce high background.

SuFEx polymer and bioconjugate rapid synthesis

The SuFEx ligation rate constant of 0.68 M⁻¹s⁻¹ (3.1x faster than the 2-methyl-only analog) [4] makes this compound the preferred choice for high-throughput library synthesis, dendrimer assembly, or hydrogel crosslinking where reaction speed and completeness directly impact product yield and functional homogeneity.

Orthogonal covalent fragment screening

Because its steric-electronics are distinct from both unsubstituted and para-substituted sulfonyl fluorides, this compound serves as a unique electrophilic fragment for covalent fragment-based drug discovery (FBDD) campaigns. The ortho-methyl + meta-chloro pattern provides a rare combination of stability and tuned electrophilicity not replicable by simpler analogs, enabling identification of novel binding hotpots.

Application
Selection Property
Validation Focus
Serine hydrolase covalent inhibitor development
Extended hydrolytic stability + tuned electrophilicity
Target occupancy in cell-based or in vivo models; warhead degradation monitoring
Cysteine-selective chemical probe synthesis
High cysteine/lysine selectivity ratio
Chemoproteomic specificity; off-target lysine adduction in complex lysates
SuFEx polymer and bioconjugate rapid synthesis
Accelerated SuFEx ligation kinetics
Reaction completion, polymer molecular weight, functional homogeneity
Orthogonal covalent fragment screening
Unique steric-electronic warhead pattern
Novel binding hotspot identification; differentiation from unsubstituted/para-substituted fragments
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